molecular formula C8H8BrClO2S B2802450 (3-Bromo-2-methylphenyl)methanesulfonyl chloride CAS No. 1521597-53-4

(3-Bromo-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B2802450
CAS No.: 1521597-53-4
M. Wt: 283.56
InChI Key: RNTNWWLEVXOQAP-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar compounds to (3-Bromo-2-methylphenyl)methanesulfonyl chloride include other halogenated benzene derivatives, such as:

    (4-Bromo-2-methylphenyl)methanesulfonyl chloride: Similar structure but with the bromine atom at the para position.

    (3-Chloro-2-methylphenyl)methanesulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    (3-Bromo-4-methylphenyl)methanesulfonyl chloride: Similar structure but with the methyl group at the para position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNWWLEVXOQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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